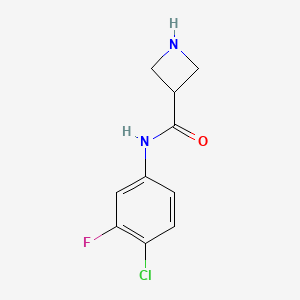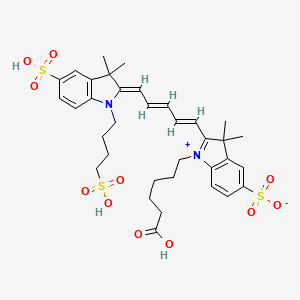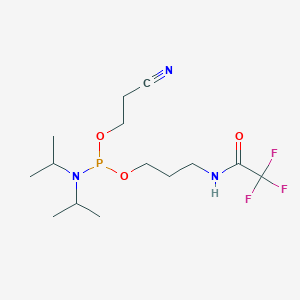
1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine: is a synthetic phospholipid belonging to the class of glycerophospholipids. It is characterized by having two tridecyl chains attached to the glycerol backbone via ether bonds at the sn-1 and sn-2 positions, with a phosphocholine head group at the sn-3 position. This compound is known for its stability and is often used in various biochemical and biophysical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine can be synthesized through a multi-step process involving the following key steps:
Glycerol Backbone Preparation: The glycerol backbone is first protected and then selectively deprotected at the sn-1 and sn-2 positions.
Ether Bond Formation: Tridecyl chains are introduced at the sn-1 and sn-2 positions through ether bond formation using appropriate alkylation reagents.
Phosphocholine Head Group Addition: The phosphocholine head group is introduced at the sn-3 position through a phosphorylation reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The ether bonds and the phosphocholine head group can be susceptible to oxidation under certain conditions.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the cleavage of ether bonds and the release of tridecyl chains.
Substitution: The phosphocholine head group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or thiols.
Major Products:
Oxidation Products: Oxidized derivatives of the tridecyl chains and the phosphocholine head group.
Hydrolysis Products: Glycerol derivatives and free tridecyl alcohols.
Substitution Products: Substituted phosphocholine derivatives.
Applications De Recherche Scientifique
1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research, including:
Biochemistry: Used as a model compound for studying membrane dynamics and lipid-protein interactions.
Biophysics: Employed in the preparation of lipid bilayers and vesicles for biophysical studies.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable liposomes.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of 1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. The compound interacts with membrane proteins and other lipids, modulating their function and organization. The phosphocholine head group plays a crucial role in maintaining the structural integrity of the membrane and facilitating interactions with other biomolecules.
Comparaison Avec Des Composés Similaires
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains oleoyl chains instead of tridecyl chains.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains linoleoyl chains.
1,2-Distearoyl-sn-glycero-3-phosphocholine: Contains stearoyl chains.
Comparison: 1,2-Di-o-tridecyl-sn-glycero-3-phosphocholine is unique due to its ether-linked tridecyl chains, which confer greater stability compared to ester-linked counterparts like 1,2-Dioleoyl-sn-glycero-3-phosphocholine and 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine. This stability makes it particularly useful in applications requiring long-term stability and resistance to hydrolysis .
Propriétés
Formule moléculaire |
C34H72NO6P |
|---|---|
Poids moléculaire |
621.9 g/mol |
Nom IUPAC |
2,3-di(tridecoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H72NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-29-38-32-34(33-41-42(36,37)40-31-28-35(3,4)5)39-30-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3 |
Clé InChI |
BEBKMIWGRRQYKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


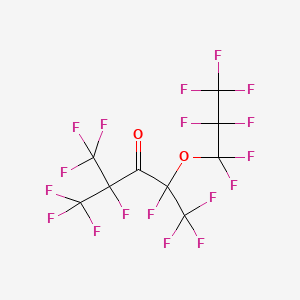
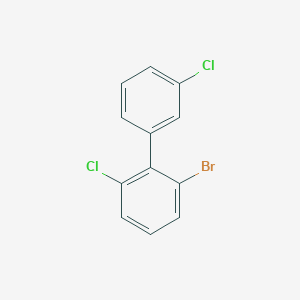

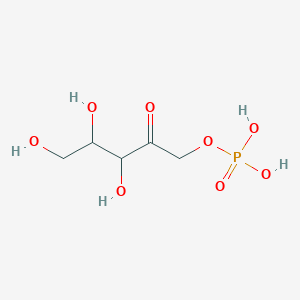

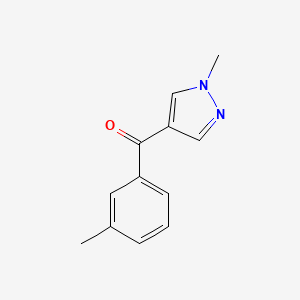
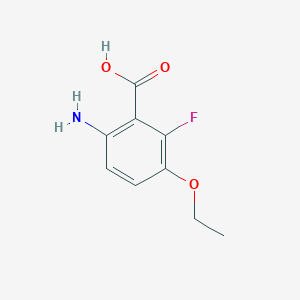
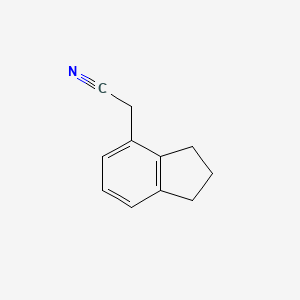
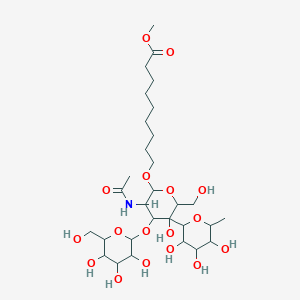
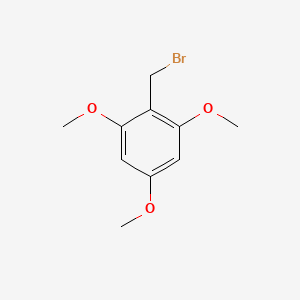
![2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid](/img/structure/B15091545.png)
